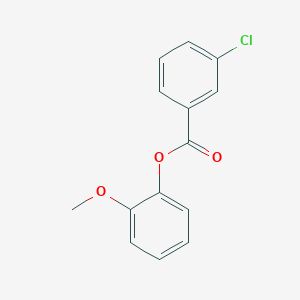
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid, also known as MTB, is a sulfur-containing amino acid derivative that is widely used in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating cellular processes.
作用機序
The mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is not fully understood, but it is believed to act as a sulfur donor in cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, such as cysteine and methionine. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of sulfur-containing amino acids.
Biochemical and Physiological Effects:
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have various biochemical and physiological effects on cells. It has been shown to increase the synthesis of proteins containing sulfur-containing amino acids, as well as to inhibit the activity of enzymes involved in the biosynthesis of these amino acids. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been shown to inhibit cell proliferation and induce apoptosis in certain types of cancer cells. Additionally, 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One advantage of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid in lab experiments is that it is a synthetic compound that can be easily obtained and purified. It has also been shown to have a variety of effects on cells, making it a valuable tool for investigating cellular processes. However, one limitation of using 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid. One area of interest is the development of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of sulfur-containing compounds in cellular metabolism and gene expression. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid and its effects on cellular processes.
合成法
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbutanoic acid with thioamide compounds. One common method involves the reaction of 2-bromo-3-methylbutyric acid with thioacetamide in the presence of a base such as sodium hydroxide. This reaction yields 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid as a white crystalline solid.
科学的研究の応用
3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to have a variety of effects on cells, including the regulation of protein synthesis and the inhibition of cell proliferation. 3-Methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid has also been used to study the effects of sulfur-containing compounds on cellular metabolism and the regulation of gene expression.
特性
分子式 |
C8H11NO2S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC名 |
3-methyl-2-(1,3-thiazol-2-ylsulfanyl)butanoic acid |
InChI |
InChI=1S/C8H11NO2S2/c1-5(2)6(7(10)11)13-8-9-3-4-12-8/h3-6H,1-2H3,(H,10,11) |
InChIキー |
ZDXXWCXXFHVLIK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
正規SMILES |
CC(C)C(C(=O)O)SC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)


![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![5-(2-Chlorobenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285930.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285931.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)